[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20379255
InChI: InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3
SMILES:
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol

[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

CAS No.:

Cat. No.: VC20379255

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol -

Specification

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
IUPAC Name [2-(2-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Standard InChI InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3
Standard InChI Key BTSUSUNGVLILSH-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC=CC=C2Cl)CO

Introduction

[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is an organic compound featuring a unique oxazole ring structure, which includes nitrogen and oxygen atoms within a five-membered heterocyclic framework. This compound is of particular interest in medicinal chemistry due to its distinctive chemical properties, which are influenced by the presence of a 2-chlorophenyl group and a hydroxymethyl substituent.

Synthesis and Preparation

The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves multiple steps, requiring precise conditions to ensure the formation of the desired oxazole structure. These methods underscore the complexity and precision required in synthesizing this compound.

Biological Activities and Potential Applications

Compounds containing oxazole rings, like [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, often exhibit significant biological activities. Interaction studies are crucial for understanding how this compound interacts with biological systems, which is essential for elucidating its therapeutic potential and safety profile.

Comparison with Similar Compounds

Several compounds share structural similarities with [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
2-MethylbenzothiazoleContains a thiazole ring; used in antifungal applicationsAntimicrobial properties
4-MethylthiazoleFeatures a thiazole ring; known for its role in flavoringAntimicrobial and flavoring agent
3-ChloroanilineA simple aromatic amine; used in dye productionIntermediate in dye synthesis
[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanolSimilar oxazole structure; potential anticancer activityAnticancer properties

Safety and Handling

While specific safety data for [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is limited, compounds with similar structures often require careful handling due to potential skin irritation or toxicity. It is advisable to consult a Safety Data Sheet (SDS) for detailed handling instructions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator